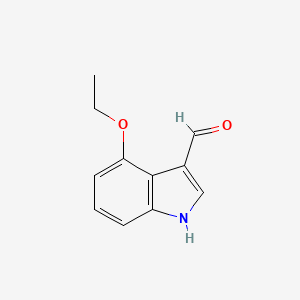

4-ethoxy-1H-indole-3-carbaldehyde

Descripción

Historical Context and Significance of the Indole (B1671886) Nucleus in Chemical Sciences

The story of indole is intrinsically linked to the history of synthetic organic chemistry. The term "indole" is a blend of "indigo" and "oleum," as it was first isolated from the treatment of the indigo (B80030) dye with oleum. wikipedia.org The journey to understand its structure began with the study of the dye indigo, which can be converted to isatin (B1672199) and subsequently to oxindole (B195798). nih.gov In a landmark achievement in 1866, the renowned chemist Adolf von Baeyer successfully reduced oxindole to indole using zinc dust, and by 1869, he had proposed its chemical structure. wikipedia.orgnih.gov

The significance of the indole nucleus expanded dramatically in the 1930s with the discovery that this heterocyclic system is a core component of many important alkaloids, such as tryptophan and auxins. nih.gov This realization sparked intense and ongoing research into what are now known as indole alkaloids. The indole structure, a fusion of a benzene (B151609) ring and a pyrrole (B145914) ring, provides a framework for synthesizing a multitude of compounds with diverse biological activities, solidifying its importance in drug development and biomedical research. organic-chemistry.org

Table 1: Properties of Indole

Property Value Chemical Formula C₈H₇N Molar Mass 117.151 g·mol⁻¹ Appearance White solid Melting Point 52 to 54 °C (126 to 129 °F; 325 to 327 K) Boiling Point 253 to 254 °C (487 to 489 °F; 526 to 527 K) Solubility in water 0.19 g/100 ml (20 °C)

Data sourced from nih.gov

Prevalence of Indole Derivatives in Natural Products and Synthetic Compounds for Research Applications

The indole scaffold is a ubiquitous feature in the molecular architecture of life. It is estimated that there are over 4,100 known indole alkaloids, a testament to nature's reliance on this versatile structure. chemistrysteps.com A prime example is the essential amino acid tryptophan, which not only serves as a building block for proteins but also as a biosynthetic precursor to a wide variety of indole-containing secondary metabolites. nih.gov In animals, the neurotransmitter serotonin (B10506) (5-hydroxytryptamine) is a crucial indole derivative that plays a vital role in the central nervous system. nih.gov

Beyond naturally occurring compounds, synthetic indole derivatives have become indispensable in medicinal chemistry and materials science. rsc.org The adaptability of the indole ring allows for the creation of a vast library of compounds with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties. rsc.orgrsc.org This has led to the development of numerous indole-based drugs. rsc.org

Table 2: Examples of Biologically Active Indole Derivatives

Compound Biological Activity/Significance Source Tryptophan Essential amino acid, precursor to serotonin and melatonin Natural Serotonin Neurotransmitter Natural Indole-3-acetic acid Plant growth hormone (auxin) Natural Vincristine Anticancer agent (tubulin polymerization inhibitor) Natural (from Catharanthus roseus) Indomethacin Non-steroidal anti-inflammatory drug (NSAID) Synthetic Ondansetron Antiemetic (5-HT₃ receptor antagonist) Synthetic

Academic Research Trajectories for Substituted Indole Systems

The academic pursuit of knowledge surrounding substituted indole systems is a vibrant and continually evolving field. A significant area of research focuses on the development of novel and efficient synthetic methodologies for creating specifically substituted indoles. rsc.org Classic methods like the Fischer indole synthesis, developed in 1883, are still in use, though often for generating indoles with substituents at the 2- and/or 3-positions. nih.gov More contemporary methods, such as the Leimgruber–Batcho indole synthesis, are popular in the pharmaceutical industry for their high yields and ability to produce specifically substituted indoles. nih.gov

A key reaction for introducing a formyl group, particularly at the 3-position of the indole ring, is the Vilsmeier-Haack reaction. wikipedia.orgresearchgate.netnumberanalytics.com This reaction utilizes a Vilsmeier reagent, typically formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic compounds like indole. wikipedia.orgorganic-chemistry.orgchemistrysteps.com

Current research is also heavily invested in exploring the therapeutic potential of new indole derivatives. researchgate.net Studies are investigating their roles as inhibitors of enzymes like indoleamine 2,3-dioxygenase (IDO) for cancer therapy and as bifunctional antioxidants and aldose reductase inhibitors for treating diabetic complications. nih.govaku.edu.tr Furthermore, the unique photophysical properties of certain indole derivatives have led to research into their application as fluorescent probes for biological imaging. medchemexpress.com Computational studies are also being employed to predict the excited state properties of substituted indoles to rationally design more efficient fluorescent probes.

Structure

3D Structure

Propiedades

IUPAC Name |

4-ethoxy-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-2-14-10-5-3-4-9-11(10)8(7-13)6-12-9/h3-7,12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOKUCNZOAJQSEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1C(=CN2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80531584 | |

| Record name | 4-Ethoxy-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80531584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90734-98-8 | |

| Record name | 4-Ethoxy-1H-indole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90734-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethoxy-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80531584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 4 Ethoxy 1h Indole 3 Carbaldehyde and Analogous Indole 3 Carbaldehyde Derivatives

Direct Formylation Approaches to Indole-3-carbaldehydes

Direct formylation of the indole (B1671886) nucleus, particularly at the electron-rich C-3 position, is a common and effective strategy for the synthesis of indole-3-carbaldehydes.

Vilsmeier-Haack Formylation as a Key Synthetic Tool

The Vilsmeier-Haack reaction stands out as a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. nih.govwikipedia.org This reaction typically employs a substituted amide, such as N,N-dimethylformamide (DMF), and a phosphorus oxychloride (POCl3) reagent to generate the Vilsmeier reagent, a chloroiminium ion, which then acts as the electrophile. wikipedia.orgyoutube.com The indole nucleus attacks this electrophile, leading to the formation of an iminium ion intermediate that, upon hydrolysis, yields the desired aldehyde. wikipedia.orgyoutube.com

The reaction is known for its simplicity, high yields, and the high purity of the resulting aldehyde product. ekb.eg The formylation occurs preferentially at the C-3 position of the indole ring due to its higher electron density. youtube.com This method has been successfully applied to the synthesis of a variety of substituted indoles. rsc.orgsid.ir While specific examples detailing the Vilsmeier-Haack formylation of 4-ethoxyindole to directly produce 4-ethoxy-1H-indole-3-carbaldehyde are not prevalent in the reviewed literature, the general applicability of this reaction to substituted indoles suggests its feasibility. nih.govrsc.org

The mechanism involves the reaction of DMF with POCl3 to form the electrophilic Vilsmeier reagent. youtube.com The indole then attacks this reagent at the C-3 position. Subsequent elimination and hydrolysis steps lead to the final 3-formylindole product. youtube.com

Alternative Formylation Protocols for Indole Systems

Besides the Vilsmeier-Haack reaction, several other formylation methods have been developed for indole systems, some of which offer milder conditions or alternative reagent choices. acs.org

Gattermann Reaction: This method involves the formylation of aromatic compounds using a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst. wikipedia.orgyoutube.comunacademy.com A modification of this reaction, which avoids the use of highly toxic HCN, generates it in situ from zinc cyanide. thermofisher.com The Gattermann-Koch variant uses carbon monoxide and HCl. wikipedia.org This reaction is suitable for formylating phenols, phenolic ethers, and heteroaromatic compounds like indoles. thermofisher.com

Duff Reaction: This reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically for the ortho-formylation of phenols. wikipedia.orgsynarchive.comecu.edu It has also been applied to other electron-rich aromatic compounds. wikipedia.orgacs.org The reaction mechanism is thought to be related to the Reimer-Tiemann reaction. wikipedia.org

Other Modern Methods: In recent years, more environmentally friendly and efficient formylation methods have emerged. These include iron-catalyzed C3-formylation using formaldehyde (B43269) and aqueous ammonia, and visible-light-promoted formylation using eosin (B541160) Y as a photoredox catalyst. thieme-connect.comorganic-chemistry.org Boron-catalyzed formylation using trimethyl orthoformate as a carbonyl source has also been reported as a practical and efficient approach. acs.org

Construction of the Indole Ring System with Pre-installed 4-Ethoxy Functionality

An alternative to direct formylation is the synthesis of the indole ring with the 4-ethoxy group already incorporated into one of the starting materials. This approach offers a strategic advantage when direct functionalization of the pre-formed indole is challenging. Various classical indole syntheses can be adapted for this purpose.

While specific examples for the synthesis of this compound via this route are not detailed in the provided results, the synthesis of 4-methoxyindole (B31235), a closely related analog, has been described. chemicalbook.com This suggests that similar strategies could be employed for the ethoxy derivative. For instance, a synthetic route to 4-methoxyindole involves the reaction of 1-methoxy-2-methyl-3-nitrobenzene with N,N-dimethylformamide dimethyl acetal (B89532) and pyrrolidine, followed by a reductive cyclization using activated zinc. chemicalbook.com

Other established indole syntheses that could potentially be used to construct a 4-ethoxyindole scaffold include:

Fischer Indole Synthesis: This method involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. By starting with a 4-ethoxyphenylhydrazine, one could potentially construct the desired indole ring.

Bischler-Möhlau Indole Synthesis: This synthesis involves the reaction of an α-halo-ketone with an excess of aniline. Using a 4-ethoxyaniline as the starting material could lead to a 4-ethoxyindole derivative.

Gassman Indole Synthesis: This method has good generality for producing various substituted indoles. luc.edu

Neber Route: This approach offers a versatile pathway to substituted indoles starting from α-aryl ketones. nih.gov

Once the 4-ethoxyindole is formed, a subsequent formylation step, such as the Vilsmeier-Haack reaction, would be necessary to introduce the carbaldehyde group at the C-3 position.

Functional Group Interconversion and Modification at the C-3 Carbaldehyde Moiety

The aldehyde group at the C-3 position of indole-3-carbaldehydes is highly versatile and can be readily transformed into a variety of other functional groups. acs.orgresearchgate.netekb.eg This allows for the diversification of the indole scaffold and the synthesis of a wide range of derivatives.

Common transformations of the C-3 carbaldehyde include:

Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid, indole-3-carboxylic acid. wikipedia.org

Reduction: Reduction of the aldehyde yields the corresponding alcohol, indole-3-methanol.

Condensation Reactions: The aldehyde can undergo condensation reactions with various nucleophiles. For example, a Henry reaction with nitromethane (B149229) gives 3-nitrovinyl indole. wikipedia.org It can also react with amines to form Schiff bases or with ylides in Wittig-type reactions. researchgate.net

Conversion to other Heterocycles: The aldehyde group can serve as a precursor for the construction of other heterocyclic rings fused to the indole nucleus.

These transformations are crucial for the synthesis of numerous biologically active compounds and natural products derived from the indole-3-carbaldehyde core. ekb.egresearchgate.netekb.eg

Nucleophilic Substitution Reactions for Ethoxy Group Introduction on Indole Scaffolds

The introduction of an ethoxy group onto a pre-existing indole ring system can be achieved through nucleophilic substitution reactions. A common strategy involves the reaction of a halo-substituted indole, such as a 4-bromoindole, with an ethoxide source.

Modern cross-coupling reactions, like the Buchwald-Hartwig amination, have been extensively developed for the formation of carbon-nitrogen bonds and can also be adapted for carbon-oxygen bond formation. nih.govwikipedia.orgorganic-chemistry.org These palladium-catalyzed reactions allow for the coupling of aryl halides with alcohols. wikipedia.org While the primary focus of the Buchwald-Hartwig reaction is C-N bond formation, its principles can be extended to the synthesis of aryl ethers. organic-chemistry.org This methodology has been applied to the N-arylation of indoles and could potentially be adapted for the O-arylation at the C-4 position using a suitable palladium catalyst and ligand system. nih.govrsc.org

Enzymatic and Biotransformation Routes to Indole-3-carbaldehyde Derivatives

Biocatalysis offers an alternative, often more environmentally friendly, approach to the synthesis of indole derivatives. Enzymes and whole-cell systems can be used to perform specific transformations on the indole ring. nih.gov

Cytochrome P450 enzymes, for example, are known to be involved in the metabolism of tryptophan and its indole derivatives, producing a variety of oxidized products. researchgate.netresearchgate.netmdpi.com These enzymes can catalyze hydroxylations and other oxidative transformations on the indole nucleus. researchgate.net For instance, P450 enzymes have been shown to oxidize indole to indoxyl (3-hydroxyindole), which can then be further transformed. researchgate.net

The biosynthesis of indole-3-carbaldehyde has been reported to occur via the biotransformation of indole-3-acetic acid (IAA) using enzymes from plant sources. ekb.egnih.gov Additionally, certain fungi can convert phytoalexins like brassinin (B1667508) into indole-3-carbaldehyde. ekb.eg In Arabidopsis, derivatives of indole-3-carbaldehyde are synthesized from tryptophan through intermediates like indole-3-acetaldoxime and indole-3-acetonitrile. nih.gov

While specific enzymatic routes to this compound are not explicitly detailed, the existing knowledge of indole biotransformation suggests the potential for developing biocatalytic methods for its synthesis. nih.gov This could involve using engineered enzymes or microorganisms to perform selective oxidation or etherification reactions on appropriate indole precursors.

Advanced Spectroscopic and Structural Elucidation of 4 Ethoxy 1h Indole 3 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural assignment of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. The chemical shift (δ) indicates the electronic environment of a proton, while the splitting pattern (multiplicity) arises from spin-spin coupling with adjacent protons.

For the parent compound, indole-3-carbaldehyde , the aromatic protons of the benzene (B151609) ring typically appear in the range of δ 7.2-8.4 ppm. The proton at position 2 (H2) is a singlet, and the aldehyde proton (-CHO) is also a distinct singlet, resonating far downfield around δ 10.0 ppm due to the deshielding effect of the carbonyl group. The N-H proton of the indole (B1671886) ring is also observed, often as a broad singlet. rsc.org

In 4-ethoxy-1H-indole-3-carbaldehyde , the introduction of the ethoxy group at the C4 position significantly influences the chemical shifts of the adjacent aromatic protons. The ethoxy group itself gives rise to two characteristic signals: a quartet corresponding to the methylene (B1212753) protons (-OCH₂-) and a triplet for the methyl protons (-CH₃). The electron-donating nature of the ethoxy group increases the electron density on the benzene part of the indole ring, causing an upfield shift (to a lower δ value) of the aromatic protons, particularly H5, H6, and H7, compared to the unsubstituted indole-3-carbaldehyde.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H (Aldehyde) | ~9.9 - 10.1 | Singlet | - |

| NH | ~8.5 - 9.0 | Broad Singlet | - |

| H2 | ~7.7 - 7.9 | Singlet | - |

| H5 | ~7.2 - 7.4 | Triplet | ~8.0 |

| H7 | ~7.1 - 7.3 | Doublet | ~8.0 |

| H6 | ~6.7 - 6.9 | Doublet | ~8.0 |

| -OCH₂- | ~4.1 - 4.3 | Quartet | ~7.0 |

| -CH₃ | ~1.4 - 1.6 | Triplet | ~7.0 |

Note: Predicted values are based on the analysis of similar structures like 4-methoxy-1H-indole-3-carbaldehyde and general substituent effects.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal. The chemical shift of a carbon nucleus is sensitive to its hybridization and the electronegativity of the atoms attached to it.

For indole-3-carbaldehyde , the carbonyl carbon of the aldehyde group appears significantly downfield, typically around 185 ppm. rsc.org The carbons of the indole ring resonate in the aromatic region (110-140 ppm). rsc.org

In This compound , the C4 carbon, being directly attached to the electronegative oxygen of the ethoxy group, would show a large downfield shift. The carbons of the ethoxy group itself would appear in the upfield region of the spectrum. The methylene carbon (-OCH₂-) is expected around 63-65 ppm, while the terminal methyl carbon (-CH₃) would be found further upfield, around 15 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (Aldehyde) | ~184 - 186 |

| C4 | ~155 - 157 |

| C7a | ~137 - 139 |

| C2 | ~138 - 140 |

| C3 | ~118 - 120 |

| C3a | ~125 - 127 |

| C5 | ~123 - 125 |

| C7 | ~105 - 107 |

| C6 | ~103 - 105 |

| -OCH₂- | ~63 - 65 |

| -CH₃ | ~14 - 16 |

Note: Predicted values are based on the analysis of similar structures and known substituent effects.

Two-dimensional (2D) NMR experiments provide correlations between nuclei and are essential for unambiguous structural assignment, especially for complex molecules.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment identifies protons that are spin-coupled to each other. For this compound, this would show correlations between the coupled aromatic protons (H5, H6, and H7) and between the methylene and methyl protons of the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment reveals which proton is directly attached to which carbon. It is invaluable for assigning the signals in the ¹³C spectrum based on the more easily interpreted ¹H spectrum. Each CH, CH₂, and CH₃ group produces a cross-peak.

HMBC (Heteronuclear Multiple Bond Correlation): This ¹H-¹³C correlation experiment shows longer-range couplings (typically over 2-4 bonds). It is crucial for identifying quaternary (non-protonated) carbons and for piecing together molecular fragments. For instance, HMBC would show a correlation from the aldehyde proton to the C3 carbon, and from the H2 proton to C3, C3a, and C7a, confirming the connectivity around the pyrrole (B145914) ring. Correlations from the methylene protons of the ethoxy group to the C4 carbon would confirm the position of the substituent.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including FT-IR and FT-Raman, probes the vibrational modes of a molecule. Specific functional groups exhibit characteristic absorption or scattering frequencies, making these techniques excellent for functional group identification.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending).

For This compound , the most prominent peaks would be:

N-H Stretch: A sharp to moderately broad peak around 3300-3400 cm⁻¹ corresponding to the indole N-H group.

C-H Stretches: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethoxy group appear just below 3000 cm⁻¹.

C=O Stretch: A very strong, sharp absorption band for the aldehyde carbonyl group, typically in the region of 1650-1680 cm⁻¹, conjugated with the indole ring.

C=C Stretches: Aromatic ring stretching vibrations occur in the 1450-1600 cm⁻¹ region.

C-O Stretch: The aryl-alkyl ether linkage (Ar-O-CH₂) of the ethoxy group will show strong C-O stretching bands, typically in the 1200-1250 cm⁻¹ (asymmetric) and 1020-1050 cm⁻¹ (symmetric) regions.

FT-Raman spectroscopy is a complementary technique to FT-IR. It involves the inelastic scattering of monochromatic light. While polar bonds like C=O give strong IR signals, non-polar or symmetric bonds often give strong Raman signals.

In the FT-Raman spectrum of This compound , one would expect:

Strong signals for the aromatic C=C ring stretching modes between 1400 and 1650 cm⁻¹.

The C=O stretching vibration would be present but may be weaker than in the IR spectrum.

The symmetric vibrations of the indole ring system are often more prominent in the Raman spectrum, providing a characteristic fingerprint for the heterocyclic core.

Normal Coordinate Analysis (NCA) in Vibrational Mode Assignment

Normal Coordinate Analysis (NCA) is a powerful theoretical method used to assign and understand the vibrational spectra (Infrared and Raman) of molecules. It involves the calculation of the fundamental vibrational frequencies, their potential energy distribution (PED), and the form of the normal modes of vibration. For a molecule like this compound, NCA provides a definitive assignment of complex vibrational bands that arise from the coupling of various stretching, bending, and torsional motions of the indole ring, the ethoxy group, and the carbaldehyde substituent.

The process begins with an optimized molecular geometry, typically obtained from quantum chemical calculations. The force constants, which describe the stiffness of the chemical bonds and the resistance to bending, are then calculated. By solving the vibrational secular equation, the normal modes and their corresponding frequencies are determined. The PED for each mode indicates the contribution of individual internal coordinates (like C=O stretch, N-H bend, etc.) to that specific vibration.

For this compound, NCA would be critical in distinguishing the vibrational modes of the ethoxy group (e.g., C-O-C stretching, CH2 and CH3 deformations) from the vibrations of the indole core and the formyl group. For instance, the C=O stretching frequency of the carbaldehyde group is expected to appear in the 1650-1700 cm⁻¹ region, but it can couple with other vibrations of the aromatic ring. NCA allows for the quantification of this coupling. Similarly, the N-H stretching and bending vibrations of the indole ring can be precisely assigned, providing information about hydrogen bonding interactions in the condensed phase.

Table 1: Illustrative Vibrational Mode Assignments for Indole Derivatives based on NCA

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |

| N-H Stretch | 3400-3500 | Stretching of the indole nitrogen-hydrogen bond. |

| C-H Stretch (Aromatic) | 3000-3100 | Stretching of the C-H bonds on the benzene and pyrrole rings. |

| C-H Stretch (Aliphatic) | 2850-2980 | Asymmetric and symmetric stretching of C-H bonds in the ethoxy group. |

| C=O Stretch | 1650-1680 | Stretching of the carbaldehyde carbonyl group. |

| C=C Stretch (Aromatic) | 1500-1620 | Stretching vibrations within the indole ring system. |

| N-H Bend | 1400-1500 | In-plane bending of the N-H bond. |

| C-O-C Stretch | 1050-1150 | Asymmetric stretching of the ether linkage in the ethoxy group. |

This table is illustrative and shows typical frequency ranges for functional groups present in this compound. Precise values depend on the specific molecular environment and intermolecular interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum provides valuable information about the electronic structure and conjugation within the molecule. The UV-Vis spectrum of this compound is dominated by the electronic transitions of the indole chromophore, which is significantly influenced by the attached ethoxy and carbaldehyde groups.

The indole ring system typically exhibits two main absorption bands originating from π→π* transitions. The first, higher-energy band (around 200-220 nm) is analogous to the ¹Bₐ band of benzene, while the second, lower-energy band (around 260-290 nm) corresponds to the ¹Lₐ band. The presence of the carbaldehyde group (a chromophore) and the ethoxy group (an auxochrome) at positions 3 and 4, respectively, extends the conjugation and modifies these transitions.

The ethoxy group, with its lone pair of electrons on the oxygen atom, acts as an electron-donating group, causing a bathochromic (red) shift in the absorption maxima. The carbaldehyde group, being an electron-withdrawing group, further extends the conjugated system, also contributing to a bathochromic shift. Additionally, the carbonyl group introduces a weak n→π* transition, which is often submerged under the more intense π→π* bands. The combination of these substituents is expected to shift the main absorption bands to longer wavelengths compared to unsubstituted indole. For instance, studies on substituted indoles have shown that such functionalization can shift the primary absorption bands well into the 300-400 nm range. nih.gov The solvent environment can also play a role; polar solvents may stabilize the excited state, leading to further shifts in the absorption maxima.

Table 2: Expected UV-Vis Absorption Maxima (λmax) for this compound in a Non-polar Solvent

| Transition | Expected λmax (nm) | Description |

| π→π | ~330-350 | Corresponds to the main conjugation system of the substituted indole. |

| π→π | ~290-310 | Lower wavelength transition of the indole chromophore. |

| n→π* | >350 (weak) | Transition involving the non-bonding electrons of the carbonyl oxygen. |

These values are predictive and based on data from similarly substituted indole derivatives. nih.govresearchgate.net

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation patterns. For this compound (C₁₁H₁₁NO₂), high-resolution mass spectrometry (HRMS) would confirm its elemental composition by providing a highly accurate mass measurement of its molecular ion. The nominal molecular weight is 189.21 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺˙) would be observed at an m/z (mass-to-charge ratio) of 189. The fragmentation of this molecular ion provides a structural fingerprint. A proposed fragmentation pathway for this compound, based on established fragmentation rules for indoles and aromatic ethers, would likely involve the following key steps:

Loss of an ethyl radical: A primary fragmentation pathway for ethoxy-substituted aromatics is the cleavage of the O-CH₂ bond, leading to the loss of an ethyl radical (•C₂H₅, 29 Da). This would produce a prominent ion at m/z 160, corresponding to a 4-hydroxy-1H-indole-3-carbaldehyde radical cation.

Loss of ethylene (B1197577) (ethene): Another common pathway for ethers is a McLafferty-type rearrangement involving the transfer of a hydrogen atom, leading to the expulsion of a neutral ethylene molecule (C₂H₄, 28 Da). This would result in an ion at m/z 161, corresponding to the protonated 4-hydroxy-1H-indole-3-carbaldehyde.

Loss of carbon monoxide: The carbaldehyde group can readily lose a neutral carbon monoxide molecule (CO, 28 Da) after initial fragmentation, a characteristic feature of aldehydes. For example, the ion at m/z 161 could lose CO to form an ion at m/z 133.

Indole ring fragmentation: Further fragmentation would involve the characteristic cleavage of the indole ring itself, often leading to the loss of HCN (27 Da).

Tandem mass spectrometry (MS/MS) experiments on a closely related analog, 4-methoxy-1H-indole-3-carbaldehyde, show a characteristic loss of the methyl group followed by the loss of CO, supporting this proposed pathway. massbank.jp

Table 3: Proposed Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Description |

| 189 | [C₁₁H₁₁NO₂]⁺˙ | Molecular Ion ([M]⁺˙) |

| 161 | [C₉H₇NO₂]⁺˙ | Loss of ethylene ([M - C₂H₄]⁺˙) |

| 160 | [C₉H₆NO₂]⁺ | Loss of ethyl radical ([M - C₂H₅]⁺) |

| 133 | [C₈H₇NO]⁺˙ | Loss of C₂H₄ and CO ([M - C₂H₄ - CO]⁺˙) |

| 116 | [C₈H₆N]⁺ | Loss of formyl group from the indole core |

X-ray Diffraction Studies for Solid-State Molecular and Crystal Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While a specific crystal structure for this compound is not publicly available, its structural parameters can be reliably predicted based on the known structures of its parent compound, 1H-indole-3-carbaldehyde. nih.govnajah.edunih.gov

X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsion angles. The indole ring system is expected to be nearly planar. nih.gov The carbaldehyde group at the C3 position would likely be coplanar with the indole ring to maximize π-conjugation, although some minor deviation is possible due to crystal packing forces. The C3-C(aldehyde) bond would exhibit partial double-bond character.

The ethoxy group at the C4 position introduces conformational flexibility around the C4-O and O-C(ethyl) bonds. The orientation of this group would be influenced by steric hindrance and the optimization of intermolecular interactions within the crystal lattice. A key feature of the crystal packing would be the formation of intermolecular hydrogen bonds involving the indole N-H group as a donor and the carbonyl oxygen atom of an adjacent molecule as an acceptor (N-H···O). najah.edu This interaction typically links the molecules into chains or ribbons. The ethoxy group itself is not a strong hydrogen bond acceptor but can participate in weaker C-H···O interactions, further stabilizing the crystal structure.

Table 4: Predicted Crystallographic Parameters for this compound

| Parameter | Predicted Value | Basis of Prediction |

| Crystal System | Monoclinic | Common for substituted indoles. nih.gov |

| Space Group | P2₁/n or similar | Common for centrosymmetric packing. nih.gov |

| Indole Ring Dihedral Angle | < 5° | The indole ring is expected to be highly planar. najah.edu |

| N-H···O Hydrogen Bond Length | ~2.9 Å | Based on the structure of 1H-indole-3-carbaldehyde. najah.edu |

| C=O Bond Length | ~1.22 Å | Typical for a conjugated aldehyde. |

| C-N Bond Lengths (indole) | ~1.37 - 1.38 Å | Typical for an indole ring. |

These parameters are predictive and based on the published crystal structure of 1H-indole-3-carbaldehyde. nih.govnajah.edu

Computational Chemistry and Theoretical Investigations of 4 Ethoxy 1h Indole 3 Carbaldehyde

Density Functional Theory (DFT) Calculations for Optimized Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach to determine a molecule's optimized, or most stable, three-dimensional structure and to calculate its electronic properties. For a molecule like 4-ethoxy-1H-indole-3-carbaldehyde, DFT calculations would provide the lowest energy arrangement of its atoms, yielding precise bond lengths, bond angles, and dihedral angles. These parameters are fundamental for understanding the molecule's shape and reactivity.

In a typical study, a functional such as B3LYP combined with a basis set like 6-311++G(d,p) or cc-pVTZ would be employed to perform the calculations, ensuring a high level of theoretical accuracy. The output of these calculations forms the basis for all further analyses described below.

Conformational Analysis and Rotational Barriers in Ethoxy-substituted Indoles

The ethoxy group (-OCH2CH3) attached to the indole (B1671886) ring is flexible, allowing for rotation around the C(4)-O and O-CH2 bonds. This rotation leads to different spatial arrangements, known as conformers, each with a distinct energy level. Conformational analysis involves systematically rotating these bonds to map the potential energy surface and identify the most stable conformer (the global minimum) and any other local energy minima.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps and Orbitals)

Frontier Molecular Orbital (FMO) theory is central to describing chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.

The energy of the HOMO (E_HOMO) is related to the molecule's ionization potential, and the energy of the LUMO (E_LUMO) is related to its electron affinity. The difference in energy between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. Analysis of the spatial distribution of the HOMO and LUMO would show where the molecule is most likely to donate or accept electrons, respectively.

Interactive Data Table: Illustrative Frontier Molecular Orbital Data

This table is for illustrative purposes only and does not represent actual data for this compound. It shows the kind of data that FMO analysis would generate.

Molecular Electrostatic Potential (MESP) Surface Mapping

A Molecular Electrostatic Potential (MESP) surface map is a visual tool that illustrates the charge distribution within a molecule. It is plotted onto the molecule's electron density surface, using a color scale to denote different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-deficient), which are prone to nucleophilic attack. Green and yellow represent areas with near-zero or intermediate potential.

For this compound, an MESP map would likely show a strong negative potential (red) around the oxygen atom of the carbonyl group (C=O) and the oxygen of the ethoxy group, as well as on the nitrogen atom of the indole ring. Positive potential (blue) would be expected around the hydrogen atom attached to the indole nitrogen (N-H). This mapping provides an intuitive guide to the reactive sites of the molecule.

Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, which corresponds closely to the familiar Lewis structure representation. This method provides detailed insights into charge transfer and stabilizing interactions within the molecule.

Interactive Data Table: Illustrative NBO Analysis Data

This table is for illustrative purposes only and does not represent actual data for this compound. It shows typical donor-acceptor interactions and their stabilization energies.

Reduced Density Gradient (RDG) Analysis for Non-Covalent Interactions

Reduced Density Gradient (RDG) analysis is a computational technique used to identify and visualize non-covalent interactions (NCIs), such as van der Waals forces, hydrogen bonds, and steric clashes. The method is based on the relationship between the electron density (ρ) and its gradient (∇ρ).

The analysis generates 3D plots where different types of interactions are represented by colored surfaces. Typically, blue surfaces indicate strong, attractive interactions like hydrogen bonds; green surfaces signify weak, delocalized van der Waals interactions; and red surfaces denote repulsive interactions or steric clashes. This visualization provides a clear picture of the non-covalent forces that stabilize the molecular structure.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Analysis

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analyses that provide a quantitative measure of electron localization in a molecule. They help to visualize core electrons, covalent bonds, and lone pairs in a way that aligns with classical chemical concepts.

The ELF value ranges from 0 to 1. Regions with a high ELF value (approaching 1) correspond to areas where there is a high probability of finding an electron pair, such as in covalent bonds or lone pair regions. An ELF value of 0.5 is characteristic of a uniform electron gas, indicating delocalization. LOL provides a similar picture, with high values indicating regions where electrons are more localized. For this compound, ELF and LOL maps would clearly delineate the covalent bonding framework and the lone pair regions on the nitrogen and oxygen atoms.

Theoretical Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are at the forefront of modern photonics and optoelectronics, with applications in frequency conversion, optical switching, and data storage. Organic molecules, particularly those with extended π-conjugated systems and donor-acceptor groups, often exhibit significant NLO responses. The indole nucleus, with its electron-rich pyrrole (B145914) ring fused to a benzene (B151609) ring, provides a good platform for engineering NLO properties. The introduction of an electron-donating group (EDG) and an electron-withdrawing group (EWG) can enhance the intramolecular charge transfer (ICT) upon excitation, a key factor for a large second-order NLO response (β).

In this compound, the ethoxy group at the 4-position acts as an electron-donating group, pushing electron density into the indole ring. Conversely, the carbaldehyde group at the 3-position serves as an electron-withdrawing group. This donor-acceptor substitution pattern is anticipated to create a significant dipole moment and enhance the molecular hyperpolarizability.

The NLO properties of this compound can be theoretically predicted using quantum chemical calculations, typically employing DFT with a suitable functional (e.g., B3LYP, CAM-B3LYP) and basis set (e.g., 6-311++G(d,p)). The key parameters to be calculated are the dipole moment (μ), the average linear polarizability (⟨α⟩), and the total first hyperpolarizability (β_tot).

Table 1: Hypothetical NLO Properties of this compound Based on Related Indole Derivatives

| Property | Symbol | Expected Trend |

| Dipole Moment | μ (Debye) | Significantly larger than unsubstituted indole |

| Average Linear Polarizability | ⟨α⟩ (a.u.) | Increased compared to unsubstituted indole |

| First Hyperpolarizability | β_tot (a.u.) | Significantly enhanced due to donor-acceptor substitution |

This table presents expected trends based on the principles of NLO materials and data from related indole derivatives. Actual values would require specific DFT calculations.

The magnitude of the first hyperpolarizability is a direct measure of the second-order NLO activity. For this compound, the push-pull effect between the ethoxy and carbaldehyde groups is expected to result in a large β_tot value, making it a promising candidate for NLO applications. Further theoretical studies, including time-dependent DFT (TD-DFT) to investigate the electronic transitions responsible for the NLO response, would be invaluable in validating this potential.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

Molecular dynamics (MD) simulations are a powerful computational tool to explore the conformational landscape of a molecule over time, providing insights into the preferred conformations and the energy barriers between them. nih.govtandfonline.com An MD simulation of this compound in a chosen solvent (e.g., water, ethanol) would involve numerically solving Newton's equations of motion for the atoms of the solute and solvent molecules.

The simulation would reveal the distribution of dihedral angles associated with the C(4)-O-CH2-CH3 linkage. This analysis would identify the most stable conformers and the dynamics of their interconversion. It is plausible that the ethoxy group will have preferred orientations to minimize steric hindrance with the adjacent hydrogen atom at the 5-position and to optimize electronic interactions with the indole π-system.

Furthermore, MD simulations can elucidate the role of the solvent in shaping the conformational preferences. The solvent molecules will arrange themselves around the solute to form a solvation shell. The nature and strength of the interactions between this compound and the solvent molecules (e.g., hydrogen bonding with the aldehyde oxygen or the N-H group of the indole) can stabilize certain conformations over others. For instance, in a polar protic solvent, solvent molecules may form hydrogen bonds with the carbonyl oxygen, influencing the orientation of the aldehyde group.

Table 2: Potential Dihedral Angles to be Monitored in an MD Simulation of this compound

| Dihedral Angle | Description | Expected Insights |

| C(3)-C(4)-O-C(ethyl) | Orientation of the ethoxy group relative to the indole plane | Identification of planar and non-planar conformers |

| C(4)-O-C(ethyl)-C(methyl) | Rotation of the terminal methyl group | Information on the flexibility of the ethyl chain |

| C(2)-C(3)-C(aldehyde)-O(aldehyde) | Orientation of the carbaldehyde group | Influence of the ethoxy group and solvent on its planarity |

By analyzing the trajectories from MD simulations, one can construct a free energy landscape as a function of key dihedral angles, providing a quantitative measure of the relative populations of different conformers and the energy barriers for their interconversion. This information is crucial for understanding the molecule's behavior in solution and its potential interactions with biological targets. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Substituted Indole-3-carbaldehydes

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used in medicinal chemistry to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jocpr.com These models are then used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules. Substituted indole-3-carbaldehydes have been investigated for a variety of biological activities, and QSAR studies on these derivatives can provide valuable insights into the structural requirements for a given activity. mdpi.comnih.govresearchgate.net

A typical QSAR study on substituted indole-3-carbaldehydes would involve the following steps:

Data Set Selection: A series of indole-3-carbaldehyde derivatives with experimentally determined biological activities (e.g., anti-inflammatory, anticancer) is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, including steric, electronic, hydrophobic, and topological properties.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates a subset of the calculated descriptors with the biological activity.

Model Validation: The predictive power of the developed QSAR model is rigorously assessed using internal and external validation techniques.

For a hypothetical QSAR study that includes this compound, the ethoxy group at the 4-position would be represented by various descriptors. For example:

Steric Descriptors: Molar refractivity (MR) or Taft steric parameter (Es) would quantify the size of the ethoxy group.

Electronic Descriptors: Hammett constants (σ) or calculated atomic charges would describe the electron-donating nature of the ethoxy group.

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) or the hydrophobic constant (π) would account for the lipophilicity of the ethoxy group.

Table 3: Examples of Descriptor Classes Used in QSAR Studies of Indole Derivatives

| Descriptor Class | Examples | Property Encoded |

| Constitutional | Molecular Weight, Number of H-bond donors/acceptors | Basic molecular composition |

| Topological | Wiener index, Randic indices | Molecular branching and connectivity |

| Geometrical | Molecular surface area, Molecular volume | 3D shape and size of the molecule |

| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges | Electron distribution and reactivity |

| Hydrophobic | LogP, Polar Surface Area (PSA) | Lipophilicity and membrane permeability |

The insights gained from such QSAR models can guide the synthesis of novel indole-3-carbaldehyde derivatives with improved activity by suggesting optimal substituents at various positions of the indole ring.

Reactivity and Derivatization Pathways of 4 Ethoxy 1h Indole 3 Carbaldehyde

Reactions at the Aldehyde Group (C-3 Position)

The aldehyde functionality at the C-3 position is a key site for derivatization, participating in a variety of condensation, reduction, oxidation, coupling, and ring-forming reactions. researchgate.net

The aldehyde group readily undergoes condensation reactions with nucleophiles. For instance, it reacts with primary amines to form Schiff bases (imines). This reaction is fundamental in the construction of various heterocyclic systems and in linking the indole (B1671886) moiety to other molecules.

The Knoevenagel condensation is another important reaction, involving the reaction of the aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid or its esters. wikipedia.orgyoutube.com This reaction, typically catalyzed by a weak base like piperidine, results in the formation of an α,β-unsaturated product. wikipedia.org The Doebner modification of the Knoevenagel condensation utilizes pyridine (B92270) as a solvent and is often accompanied by decarboxylation when one of the activating groups on the nucleophile is a carboxylic acid. wikipedia.orgorganic-chemistry.org

Interactive Table: Examples of Condensation Reactions

| Reaction Type | Reactant | Catalyst/Solvent | Product Type |

| Schiff Base Formation | Primary Amine (R-NH₂) | Acid/Base Catalyst | Imine (C=N-R) |

| Knoevenagel Condensation | Active Methylene Compound (Z-CH₂-Z') | Piperidine/Ethanol | α,β-Unsaturated Product |

| Doebner Modification | Malonic Acid | Pyridine | α,β-Unsaturated Carboxylic Acid |

The aldehyde group of 4-ethoxy-1H-indole-3-carbaldehyde can be readily reduced to a primary alcohol or oxidized to a carboxylic acid.

Reduction: Reduction of the aldehyde to the corresponding alcohol, (4-ethoxy-1H-indol-3-yl)methanol, can be achieved using various reducing agents. Common laboratory reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reactions are typically high-yielding and provide a straightforward route to 3-hydroxymethylindole derivatives.

Oxidation: Oxidation of the aldehyde functionality yields 4-ethoxy-1H-indole-3-carboxylic acid. This transformation can be carried out using a range of oxidizing agents, from mild reagents like silver oxide (Ag₂O) to stronger ones such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid). The choice of reagent depends on the presence of other sensitive functional groups in the molecule. In some biological systems, aldehyde oxidases can catalyze the oxidation of indole-3-carbaldehydes to their corresponding carboxylic acids. nih.gov

The aldehyde group is an excellent electrophile for carbon-carbon bond-forming reactions, such as the Wittig and Horner-Wadsworth-Emmons (HWE) reactions.

Wittig Reaction: The Wittig reaction involves the reaction of the aldehyde with a phosphorus ylide (phosphorane) to form an alkene. This method is highly versatile for introducing a variety of substituted vinyl groups at the C-3 position of the indole ring. The stereochemical outcome (E/Z isomerism) of the resulting alkene can often be controlled by the choice of ylide and reaction conditions. youtube.com

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion. wikipedia.orgyoutube.com This reaction typically offers several advantages, including the use of more nucleophilic and less basic carbanions and the easy removal of the water-soluble phosphate (B84403) byproduct. wikipedia.orgorganic-chemistry.org The HWE reaction generally favors the formation of (E)-alkenes, providing a high degree of stereoselectivity. wikipedia.orgorganic-chemistry.org

The aldehyde group of this compound serves as a crucial building block for the construction of fused heterocyclic rings. These annulation strategies often involve a multi-step sequence, starting with a reaction at the aldehyde, followed by cyclization. For example, a Knoevenagel condensation followed by an intramolecular cyclization can lead to the formation of various fused pyridone or pyranone systems. Similarly, reaction with bifunctional nucleophiles, such as hydrazine (B178648) or hydroxylamine (B1172632) derivatives, can be used to construct fused pyrazole (B372694) or isoxazole (B147169) rings, respectively. These strategies are of significant interest in medicinal chemistry for creating novel polycyclic indole scaffolds.

Reactions at the Indole Nitrogen (N-1 Position)

The nitrogen atom of the indole ring is nucleophilic and can undergo substitution reactions, most notably alkylation and acylation. ekb.eg

N-Alkylation: The hydrogen atom on the indole nitrogen can be replaced with an alkyl or aryl group. researchgate.net This is typically achieved by deprotonating the indole with a suitable base, such as sodium hydride (NaH), to form the indolide anion, which then acts as a nucleophile to attack an alkyl halide or other electrophile. nih.gov Phase-transfer catalysis is also an effective method for N-alkylation. researchgate.net The choice of base and reaction conditions can be critical to avoid competing reactions at other sites. nih.govgoogle.com

N-Acylation: Similarly, the indole nitrogen can be acylated by reacting it with an acyl chloride or anhydride (B1165640) in the presence of a base. N-acylation introduces an electron-withdrawing group onto the indole ring, which can significantly alter its electronic properties and reactivity in subsequent transformations.

Interactive Table: N-Substitution Reactions

| Reaction Type | Reagent | Base | Product |

| N-Alkylation | Alkyl Halide (R-X) | Sodium Hydride (NaH) | 1-Alkyl-4-ethoxy-1H-indole-3-carbaldehyde |

| N-Acylation | Acyl Chloride (RCOCl) | Triethylamine (Et₃N) | 1-Acyl-4-ethoxy-1H-indole-3-carbaldehyde |

N-Sulfonation and Other Protecting Group Strategies

The nitrogen atom of the indole ring possesses a lone pair of electrons and an acidic proton, making it susceptible to various reactions. To prevent unwanted side reactions and to control regioselectivity during subsequent synthetic transformations, the temporary masking of this NH group with a protecting group is a crucial strategy. jocpr.com The choice of protecting group is dictated by its stability under specific reaction conditions and the ease of its subsequent removal. jocpr.com

N-Sulfonation: A common strategy for protecting the indole nitrogen is N-sulfonation, which involves the reaction of the indole with a sulfonyl chloride in the presence of a base. The resulting sulfonamide is generally stable to a wide range of reaction conditions. The high electron-withdrawing nature of the sulfonyl group significantly decreases the nucleophilicity of the indole ring, which can be advantageous for certain transformations. Groups like tosyl (Ts) and benzenesulfonyl (Bs) are frequently employed. A notable example is the use of the 2-phenylsulfonylethyl group, which serves as a useful alkyl protecting group for the indole nitrogen and can be readily removed under basic conditions. researchgate.net

Other Protecting Groups: Beyond sulfonamides, a variety of other protecting groups are utilized in indole chemistry. These are chosen based on the desired orthogonality, which allows for the selective removal of one group without affecting others in the molecule. ub.edu

Carbamates: Groups like tert-butyloxycarbonyl (Boc) and allyloxycarbonyl (Aloc) are widely used. scbt.comnih.gov The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc)₂O and is stable to many nucleophilic and basic conditions, but easily cleaved with acid. scbt.com The Aloc group is applied using allyl chloroformate and can be removed under neutral conditions using a palladium catalyst, offering an orthogonal protection scheme relative to acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) groups. nih.gov

Alkyl Groups: Simple alkyl groups, such as benzyl (B1604629) (Bn), can also be used. These are typically introduced using a benzyl halide and a base. nih.gov

The selection of an appropriate protecting group is a critical step in the multi-step synthesis of complex indole derivatives, enabling precise control over the reaction pathways.

Table 1: Common Protecting Groups for the Indole Nitrogen

| Protecting Group | Reagent for Introduction | Conditions for Removal |

| Tosyl (Ts) | p-Toluenesulfonyl chloride | Strong reducing agents or strong acid/base hydrolysis |

| Benzenesulfonyl (Bs) | Benzenesulfonyl chloride | Reductive cleavage, strong acid/base hydrolysis |

| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate | Acidic conditions (e.g., TFA) scbt.com |

| Allyloxycarbonyl (Aloc) | Allyl chloroformate | Pd(0) catalyst nih.gov |

| Benzyl (Bn) | Benzyl bromide | Catalytic hydrogenation |

Reactions and Transformations at the Ethoxy-Substituted Benzene (B151609) Ring (C-4 Position)

The benzene portion of the indole nucleus is generally less reactive towards electrophilic substitution than the pyrrole (B145914) ring. wikipedia.org Electrophilic attack on the benzene ring typically occurs only when the more reactive N-1, C-2, and C-3 positions are substituted or when reaction conditions are specifically tailored to favor benzenoid substitution. wikipedia.org

The ethoxy group at the C-4 position is an electron-donating group, which activates the benzene ring towards electrophilic aromatic substitution (EAS). libretexts.org As an activating group, it directs incoming electrophiles to the ortho and para positions relative to itself. In the context of the 4-ethoxyindole scaffold, these positions correspond to C-5 and C-7. However, achieving regioselective functionalization on the benzene ring can be challenging due to the overriding reactivity of the pyrrole moiety.

Recent advancements have demonstrated that direct C-H functionalization at the C-4 position of the indole core is possible using specialized catalytic systems. For instance, palladium-catalyzed C-4 arylation of unprotected 3-formylindoles has been achieved using iodoarenes. nih.govacs.org This transformation often employs a transient directing group strategy, where a ligand temporarily coordinates to both the catalyst and the substrate to direct the C-H activation to a specific site. acs.org Glycine has been reported as an effective and inexpensive transient directing group for the C4-arylation of N-protected 3-formylindoles. acs.org These methods provide a powerful tool for constructing C-C bonds directly at the C-4 position, a transformation that is difficult to achieve through classical EAS reactions.

Table 2: Example of Palladium-Catalyzed C-4 Arylation of 1H-Indole-3-carbaldehyde

| Aryl Iodide Reactant | Catalyst System | Conditions | Product | Reference |

| Iodobenzene | Pd(OAc)₂, AgOAc, TFA | HFIP, 100 °C | 4-Phenyl-1H-indole-3-carbaldehyde | nih.gov |

| 4-Iodotoluene | Pd(OAc)₂, AgOAc, TFA | HFIP, 100 °C | 4-(p-Tolyl)-1H-indole-3-carbaldehyde | nih.gov |

| 1-Iodo-4-methoxybenzene | Pd(OAc)₂, AgOAc, TFA | HFIP, 100 °C | 4-(4-Methoxyphenyl)-1H-indole-3-carbaldehyde | nih.gov |

Modifications and Substitutions on the Ethoxy Moiety

The ethoxy group (-OCH₂CH₃) at the C-4 position offers another site for chemical modification, primarily through the cleavage of the ether bond.

O-Dealkylation: The most significant transformation of the ethoxy group is its O-dealkylation to yield the corresponding phenol (B47542), 4-hydroxy-1H-indole-3-carbaldehyde. chemicalbook.commedchemexpress.com This conversion can be accomplished through various chemical and biological methods.

Chemical Cleavage: Standard ether-cleaving reagents are effective for this transformation. Lewis acids such as boron tribromide (BBr₃) are highly efficient for cleaving aryl alkyl ethers. Strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI) can also be used, typically at elevated temperatures.

Enzymatic Cleavage: In biological systems, the O-dealkylation of alkoxy-aromatic compounds is a common metabolic reaction catalyzed by cytochrome P450 (CYP) enzymes. washington.edunih.gov The mechanism generally involves the abstraction of a hydrogen atom from the carbon adjacent to the oxygen, followed by hydroxyl rebound to form an unstable hemiacetal, which then decomposes to the phenol and acetaldehyde. washington.edu The O-dealkylation of ethoxyresorufin is a standard assay used to measure the activity of specific CYP isoforms, such as CYP1A1. nih.govnih.gov This enzymatic pathway highlights a potential route for the biotransformation of this compound.

The resulting 4-hydroxy-1H-indole-3-carbaldehyde is itself a valuable intermediate, found as a plant metabolite and used in the synthesis of fluorescent probes. medchemexpress.com The phenolic hydroxyl group can undergo further reactions, such as O-alkylation or O-acylation, to introduce new functionalities.

Table 3: Methods for O-Dealkylation of the Ethoxy Group

| Method | Reagent/System | Product | General Mechanism |

| Chemical | Boron tribromide (BBr₃) | 4-Hydroxy-1H-indole-3-carbaldehyde | Lewis acid-mediated ether cleavage |

| Chemical | Hydrobromic acid (HBr) | 4-Hydroxy-1H-indole-3-carbaldehyde | Nucleophilic substitution (Sₙ2) on the ethyl group |

| Enzymatic | Cytochrome P450 enzymes | 4-Hydroxy-1H-indole-3-carbaldehyde | Oxidative C-H activation to a hemiacetal, followed by collapse washington.edu |

Medicinal Chemistry and Biological Activity Studies of 4 Ethoxy 1h Indole 3 Carbaldehyde Derivatives

Broad Pharmacological Profile of Indole-3-carbaldehyde Scaffolds

Derivatives of indole-3-carbaldehyde have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. researchgate.netnih.gov Structural modifications to the indole-3-carbaldehyde scaffold, such as substitutions on the indole (B1671886) ring or variations of the aldehyde group, play a crucial role in defining the specific biological effects of these compounds. nih.gov

Antimicrobial and Antifungal Activities

The indole-3-carbaldehyde scaffold is a promising foundation for the development of new antimicrobial and antifungal agents, particularly in the face of rising multidrug resistance. nih.gov

Hydrazone derivatives of indole-3-aldehyde and 5-bromoindole-3-aldehyde have shown a broad spectrum of activity against various microorganisms, with Minimum Inhibitory Concentration (MIC) values ranging from 6.25 to 100 µg/mL. nih.gov Notably, certain indole nicotinic acid hydrazides and indole anisic acid hydrazides displayed significant activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). nih.gov

Semicarbazone derivatives have also been a focus of research. Studies on 2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide and 2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide revealed inhibitory activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, with MIC values of 100 and 150 μg/mL, respectively. doaj.orgresearchgate.net Other research has reported that some semicarbazone derivatives exhibit moderate antibacterial activity (MIC 37.5–150 μg/mL) against strains such as B. subtilis, S. aureus, S. epidermidis, E. coli, and P. aeruginosa. researchgate.net

In the realm of antifungal research, indole-3-carboxaldehyde (B46971) itself has been shown to inhibit Fusarium solani, a fungus responsible for root rot in Scutellaria baicalensis. mdpi.com Additionally, while indole-3-carbaldehyde showed some activity against the wheat powdery mildew fungus Blumeria graminis, it was less potent than other tested compounds. nih.gov

| Derivative Type | Microorganism | Activity (MIC) | Reference |

| Indole-3-aldehyde/5-bromoindole-3-aldehyde hydrazones | S. aureus, MRSA, E. coli, B. subtilis, C. albicans | 6.25-100 µg/mL | nih.gov |

| 2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide | Staphylococcus aureus, Bacillus subtilis | 100 µg/mL | doaj.orgresearchgate.net |

| 2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide | Staphylococcus aureus, Bacillus subtilis | 150 µg/mL | doaj.orgresearchgate.net |

| 1-(2-oxo-2-phenyl-ethyl)-2-phenyl-1H-indol-3-yl) methylene) semicarbazones | B. subtilis, S. aureus, S. epidermidis, E. coli, P. aeruginosa, K. pneumoniae | 37.5–150 μg/mL | researchgate.net |

| Indole-3-carboxaldehyde | Fusarium solani | Antifungal effects observed | mdpi.com |

Anti-inflammatory Properties

Indole-3-carbaldehyde and its derivatives have shown significant potential in modulating inflammatory responses. Indole-3-carboxaldehyde (ICA), a metabolite derived from gut microbiota, has been found to inhibit inflammatory responses and lipid accumulation in macrophages. nih.gov Specifically, ICA treatment can suppress the accumulation of lipids in macrophages and reduce inflammatory responses by upregulating miR-1271-5p and downregulating histone deacetylase 9 (HDAC9). nih.gov This leads to a decrease in pro-inflammatory cytokines like IL-6 and an increase in anti-inflammatory cytokines like IL-10. nih.gov

In the context of viral infections, indole-3-carboxaldehyde has been shown to regulate the inflammatory response induced by the respiratory syncytial virus (RSV). nih.gov It moderately inhibits the excessive secretion of IFN-α by downregulating the expression of Toll-like receptor 7 (TLR7) and subsequent NF-κB signaling. nih.gov Furthermore, indole-3-carboxaldehyde, formulated for localized gut delivery, has been found to prevent liver inflammation and fibrosis in a mouse model of sclerosing cholangitis by maintaining intestinal mucosal immune homeostasis. nih.gov This effect is mediated through the "gut-liver axis," where the compound modulates the intestinal microbiota and activates the aryl hydrocarbon receptor-IL-22 axis to restore mucosal integrity. nih.gov

Anticancer and Antitumor Activities, Including Cell Cycle Modulation

The indole scaffold is a key component in several FDA-approved anticancer drugs, and derivatives of indole-3-carbaldehyde are actively being investigated for their anticancer properties. nih.gov These compounds have been shown to exert their effects through various mechanisms, including the inhibition of tubulin polymerization and the induction of apoptosis. nih.gov

Palladium(II) complexes incorporating indole-3-carbaldehyde thiosemicarbazones have demonstrated notable anticancer activity. researchgate.net For instance, certain complexes showed efficacy against HepG-2 (liver cancer), A549 (lung cancer), and MCF7 (breast cancer) cell lines, with IC50 values as low as 22.8 μM for HepG-2 cells. researchgate.net The mechanism of action for these complexes is believed to involve DNA cleavage. researchgate.net

Synthetic bis(indolyl)methane (BIM) derivatives, which can be synthesized from indole and aldehydes, have also shown potent anti-cancer properties. mdpi.com In studies on hepatoma cells, novel 1,3'-BIM derivatives exhibited a concentration-dependent growth inhibitory effect and were found to be 4- to 20-fold more potent than the parent compound, indole-3-carbinol (B1674136), in suppressing cell viability. mdpi.com

Structure-activity relationship studies have highlighted the importance of specific chemical modifications. For example, methyl substitution at the N-1 position of the indole ring has been shown to enhance anticancer activity significantly. nih.gov Furthermore, derivatives of indole-3-carboxaldehyde have been shown to effectively inhibit the proliferation of cervical cancer cells. The induction of apoptosis, or programmed cell death, is another key mechanism by which these compounds can combat cancer. nih.gov

| Compound/Derivative | Cancer Cell Line(s) | Reported Activity (IC50) | Reference |

| Palladium(II) complexes with indole-3-carbaldehyde thiosemicarbazones | HepG-2, A549, MCF7 | 22.8 µM (HepG-2) | researchgate.net |

| 1,3'-Bis(indolyl)methane derivatives | FaO (hepatoma) | 4- to 20-fold more potent than Indole-3-carbinol | mdpi.com |

| Indole linked aryl hetero derivatives | Various | 2 to 11 μmol/L | nih.gov |

Antiviral (e.g., Anti-HIV) Activities

The indole framework is a critical scaffold for the development of antiviral agents, including those targeting the human immunodeficiency virus (HIV). nih.gov Indole derivatives have been identified as potent inhibitors of key HIV enzymes like reverse transcriptase and integrase. nih.govindiandrugsonline.org

A series of indole-3-carbaldehyde derivatives with N-sulfonyl phenyl or N-phenacyl substitutions were synthesized and evaluated for their anti-HIV activity. indiandrugsonline.org Several of these compounds demonstrated significant inhibition of HIV-1 integrase, with IC50 values as low as 5.32 μM. indiandrugsonline.org One particular compound, 8b, not only showed potent anti-HIV activity against the HIV-1 strain IIIB (IC50 of 3.16 μM) but also exhibited promising activity against a mutant reverse transcriptase strain, suggesting its potential as a dual inhibitor. indiandrugsonline.org

Beyond HIV, indole derivatives are being explored for activity against other viruses. A water-soluble compound based on 5-methoxyindole-3-carboxylic acid was found to have a reliable antiviral effect against SARS-CoV-2 in vitro, completely inhibiting viral replication at a concentration of 52.0 μM. actanaturae.runih.gov

| Derivative | Virus | Target/Mechanism | Activity (IC50) | Reference |

| N-sulfonyl phenyl indole-3-carbaldehyde (Compound 8b) | HIV-1 (strain IIIB) | Integrase & Reverse Transcriptase | 3.16 μM | indiandrugsonline.org |

| N-sulfonyl phenyl indole-3-carbaldehydes (Compounds 8b, 8c, 8g) | HIV-1 | Integrase | ≤5.32 μM | indiandrugsonline.org |

| Dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole | SARS-CoV-2 | Viral Replication | 1.84 μM | actanaturae.runih.gov |

Neuroprotective and Central Nervous System Activities

Indole and its derivatives are of significant interest for their activities within the central nervous system (CNS), with potential applications in treating neurodegenerative diseases and other CNS disorders. jpsbr.orgnih.gov The indole nucleus is a component of several marketed drugs used for CNS conditions. nih.gov

Indole-3-propionic acid (IPA), a metabolite of tryptophan produced by gut bacteria, is a potent neuroprotective antioxidant that can scavenge harmful hydroxyl radicals. wikipedia.org Following absorption, it has been shown to exert a neuroprotective effect against conditions like cerebral ischemia and Alzheimer's disease. wikipedia.org Phytochemicals such as indole-3-carbinol (I3C) and its metabolite diindolylmethane (DIM) also exhibit neuroprotective effects. nih.govnih.gov They can activate antioxidant defense mechanisms and mimic the effects of brain-derived neurotrophic factor (BDNF), a key molecule in neuronal survival and function. nih.govnih.gov The neuroprotective actions of these compounds often involve modulating signaling pathways like the Nrf2-antioxidant responsive element (ARE) pathway, which is a primary cellular defense against oxidative stress. nih.gov

Other Reported Biological Activities (e.g., Anthelmintic, Anti-plasmodial, Monoamine Oxidase Inhibition, Anti-Toxoplasma gondii)

The versatile indole-3-carbaldehyde scaffold has been explored for a range of other biological activities.

Anti-Toxoplasma gondii Activity : Derivatives of indole-3-carbaldehyde have shown promise in combating Toxoplasma gondii, the parasite responsible for toxoplasmosis. nih.gov Several derivatives, including indole-3-carboxaldehyde itself (A3), demonstrated a high selectivity index and were found to protect the intestinal barrier in infected mice. nih.gov The aldehyde group on the indole scaffold appears to be crucial for this activity, potentially by interacting with key parasitic enzymes. nih.gov Indole-triazole derivatives have also shown a considerable effect on T. gondii tachyzoites. researchgate.net

Monoamine Oxidase (MAO) Inhibition : Indole derivatives have been identified as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that are important targets in the treatment of depression and Parkinson's disease. nih.gov Thiazolopyrimidine derivatives containing an indole-3-carbaldehyde core were evaluated as multitarget inhibitors, showing excellent and selective inhibition of MAO-B. nih.gov Certain pyrrolo[3,4-f]indole-5,7-dione derivatives also exhibited potent inhibition of MAO-A and MAO-B with IC50 values in the sub-micromolar range. nih.gov

Anthelmintic and Anti-plasmodial Activities : While specific studies on 4-ethoxy-1H-indole-3-carbaldehyde derivatives for these activities are not detailed in the provided context, the broader class of indole derivatives has been investigated for such properties, indicating a potential avenue for future research.

Structure-Activity Relationship (SAR) Studies for this compound Analogs

The biological activity of indole derivatives is profoundly influenced by the nature and position of substituents on the indole ring. nih.gov Structure-activity relationship (SAR) studies are therefore crucial in guiding the design of more potent and selective analogs.

Impact of Ethoxy Substitution on Biological Efficacy and Specificity

The placement of an ethoxy group at the 4-position of the indole ring can significantly modulate the biological properties of the resulting compounds. While specific studies directly comparing the biological efficacy of this compound with N-ethoxy-indole-3-carbinol are not extensively detailed in the provided results, general principles of SAR in indole derivatives can be inferred. For instance, in a series of 3,4-disubstituted 1,2,5-oxadiazoles, a 4-ethoxy-3-methoxyphenyl substituted compound exhibited high antiplasmodial activity, highlighting the favorable contribution of the ethoxy group in certain contexts. nih.gov The electronic parameters and the position of a substituent are known to have a substantial effect on the biological activity of indole compounds. nih.gov

In the broader context of indole-3-carbinol (I3C) derivatives, N-alkoxy substitutions, including N-ethoxy-I3C, have been investigated for their anti-cancer effects. annualreviews.org These studies suggest that modification of the indole nitrogen can be a viable strategy for enhancing biological activity. annualreviews.orgnih.gov However, the specific impact of shifting the ethoxy group from the nitrogen to the 4-position of the indole ring in a carbaldehyde derivative requires dedicated comparative studies to fully elucidate the effects on efficacy and specificity.

Influence of Substituents at Other Indole Positions on Observed Biological Activity

The biological activity of indole derivatives is not solely dictated by a single substituent but rather by the collective influence of all groups attached to the indole core. SAR studies on various indole series have consistently demonstrated the importance of substitution patterns.

For example, in a series of 2-phenylindole (B188600) derivatives designed as tubulin polymerization inhibitors, the presence of halogen or methoxy (B1213986) substituents at positions 4 through 7 of the indole ring was explored. nih.gov Another study on 4-indolyl-2-arylaminopyrimidine derivatives as anti-inflammatory agents revealed that substitutions on the phenyl ring attached to the pyrimidine (B1678525) at the 2-position significantly impacted activity. nih.gov Specifically, an amino group at the 5-position of the phenyl ring was found to be a key pharmacophore for anti-inflammatory activity. nih.gov

Furthermore, research on indole-based tubulin inhibitors has shown that modifications at various positions can influence their potency. For instance, the substitution of the C-6 methoxy group on the indole nucleus was found to be important for inhibiting cell growth. nih.gov The development of sulfur atom-spaced trimethoxyphenyl derivatives bearing heterocyclic rings at the 5-, 6-, or 7-positions of the indole nucleus also highlights the diverse possibilities for modification and their impact on tubulin polymerization inhibition. nih.gov

Mechanistic Investigations of Biological Action

Understanding the mechanism of action at the molecular level is paramount for the rational design of therapeutic agents. For this compound derivatives, this involves identifying their molecular targets, elucidating their binding interactions, and characterizing their effects on enzymatic activities.

Identification of Molecular Targets and Pathway Modulation